6-cyclopropyl-3-methyl-N-(2-phenylethyl)isoxazolo[5,4-b]pyridine-4-carboxamide
Description
6-Cyclopropyl-3-methyl-N-(2-phenylethyl)isoxazolo[5,4-b]pyridine-4-carboxamide is a bicyclic heterocyclic compound featuring an isoxazolo[5,4-b]pyridine core. Key structural elements include:
- Cyclopropyl substituent at position 6, which may enhance metabolic stability by reducing oxidative degradation.
- Carboxamide moiety at position 4, linked to a 2-phenylethyl group, which could improve lipophilicity and target engagement through π-π interactions.
Properties
IUPAC Name |
6-cyclopropyl-3-methyl-N-(2-phenylethyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-12-17-15(11-16(14-7-8-14)21-19(17)24-22-12)18(23)20-10-9-13-5-3-2-4-6-13/h2-6,11,14H,7-10H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWHFVMYQPDPYKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3CC3)C(=O)NCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Differences
The isoxazolo[5,4-b]pyridine core distinguishes this compound from analogs like Safirinium P (4,6-dimethylisoxazolo[3,4-b]pyridin-3(1H)-one) and Safirinium Q (isoxazolo[3,4-b]quinolin-3(1H)-one). Key distinctions include:
- Ring fusion positions : The main compound’s [5,4-b] fusion contrasts with Safirinium derivatives’ [3,4-b] fusion, altering electron distribution and binding pocket compatibility .
- Substituent patterns: Safirinium P/Q feature methyl or quinoline extensions, whereas the main compound’s cyclopropyl and phenylethyl groups may confer unique pharmacokinetic properties.
Comparative Data Table
| Property | 6-Cyclopropyl-3-methyl-N-(2-phenylethyl)isoxazolo[5,4-b]pyridine-4-carboxamide | Safirinium P | Safirinium Q |
|---|---|---|---|
| Core structure | Isoxazolo[5,4-b]pyridine | Isoxazolo[3,4-b]pyridine | Isoxazolo[3,4-b]quinoline |
| Key substituents | 6-Cyclopropyl, 3-methyl, 4-(2-phenylethyl)carboxamide | 4,6-Dimethyl, 3-one | Quinoline extension, 3-one |
| Synthesis | Likely cyclopropanation/carboxamide coupling (hypothesized) | Mannich–electrophilic amination with quinolones | Mannich–electrophilic amination with quinolones |
| Application | Undefined (potential CNS or enzyme-targeting agent) | Fluorescent antibacterial probes | Fluorescent antibacterial probes |
| Metabolic stability | High (cyclopropyl group resists oxidation) | Moderate (methyl groups susceptible to oxidation) | Moderate (quinoline may undergo hepatic metabolism) |
Research Findings and Implications
- Structural flexibility : The [5,4-b] fusion in the main compound may offer distinct electronic profiles compared to [3,4-b] analogs, influencing binding to targets like kinases or GPCRs.
- Functional trade-offs : While Safirinium derivatives prioritize fluorescence for tracking antibacterial activity , the main compound’s carboxamide and cyclopropyl groups suggest a focus on stability and target specificity.
- Knowledge gaps: Empirical data on the main compound’s synthesis, activity, and toxicity are needed to validate hypotheses derived from structural comparisons.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
